2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, dimethylphenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base such as sodium hydride to form an intermediate.
Amidation: The intermediate is then reacted with an amine, such as 3,4-dimethylaniline, under acidic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethylphenyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its biological activity and binding affinity.
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: The position of the methoxy group is different, which can influence its chemical reactivity and biological properties.
2-cyano-N-(3,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-17(9-14(13)2)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMZAMQMZLZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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